Peptide YY (3-36), also known as PYY (3-36), is a significant gut-derived hormone primarily involved in regulating appetite and energy balance. It is produced in the gastrointestinal tract, particularly in the ileum and colon, and is released postprandially in response to food intake. This peptide plays a crucial role in signaling satiety and reducing food consumption by acting on specific receptors in the brain, notably the Y2 receptor. PYY (3-36) is a truncated form of the larger Peptide YY (1-36), which has different physiological effects.
Peptide YY (3-36) is synthesized from Peptide YY (1-36) through enzymatic cleavage, primarily by dipeptidyl peptidase-4. This process occurs after the release of Peptide YY from enteroendocrine cells in the gut following meal consumption. PYY (3-36) constitutes approximately 40% to 55% of total circulating Peptide YY levels in humans, indicating its prominence among the various forms of this hormone .
Peptide YY (3-36) belongs to the family of neuropeptides and is classified as an anorexigenic hormone due to its ability to suppress appetite. It is structurally related to Neuropeptide Y, sharing similar receptors but exhibiting distinct physiological roles. The peptide is categorized under gastrointestinal hormones and neuropeptides involved in energy homeostasis.
The synthesis of Peptide YY (3-36) involves the proteolytic cleavage of Peptide YY (1-36). This reaction is catalyzed by dipeptidyl peptidase-4, which removes the two N-terminal amino acids from Peptide YY (1-36). The resulting peptide, PYY (3-36), retains biological activity while differing significantly in its physiological effects compared to its precursor.
In vitro studies have shown that Peptide YY (3-36) can be synthesized through recombinant DNA technology or solid-phase peptide synthesis techniques. These methods allow for precise control over the peptide's sequence and modifications, ensuring high purity and biological activity for research applications.
Peptide YY (3-36) consists of 36 amino acids with a specific sequence that allows it to interact effectively with Y2 receptors. The molecular structure features a C-terminal amidation that enhances its stability and receptor binding affinity.
The molecular formula for Peptide YY (3-36) is typically represented as C_162H_253N_43O_48S, with a molecular weight of approximately 4,200 Da. The peptide's structure includes several key functional groups that facilitate its biological activity, including hydrophobic regions that contribute to receptor interactions .
Peptide YY (3-36) undergoes various metabolic transformations after its release into circulation. The primary reaction involves degradation by enzymes such as dipeptidyl peptidase-4 and aminopeptidase P, leading to inactive metabolites like PYY (3-34).
The degradation kinetics have been studied extensively, revealing that Peptide YY (3-36) has a half-life ranging from 7 to 14 minutes in human plasma, depending on various factors including enzymatic activity and individual metabolic rates . This rapid degradation underscores the importance of understanding its pharmacokinetics for potential therapeutic applications.
Peptide YY (3-36) exerts its effects primarily through interaction with Y2 receptors located in the hypothalamus. Upon binding, it activates signaling pathways that lead to reduced food intake and increased feelings of fullness. This mechanism is crucial for maintaining energy balance and preventing overeating.
Research indicates that PYY (3-36) is more potent than its precursor Peptide YY (1-36) in suppressing appetite. Studies involving intravenous infusions have demonstrated significant reductions in caloric intake following administration of PYY (3-36), highlighting its potential as a therapeutic target for obesity management .
Peptide YY (3-36) is typically a white powder when synthesized or isolated. It is soluble in aqueous solutions at physiological pH levels, which facilitates its biological activity within the bloodstream.
The peptide exhibits stability under physiological conditions but is susceptible to enzymatic degradation. Its chemical reactivity includes interactions with various receptors and enzymes that modulate its function and lifespan within the body.
Relevant analyses have shown that PYY (3-36) maintains structural integrity under standard laboratory conditions but may require specific storage conditions to prevent degradation during long-term storage .
Peptide YY (3-36) has garnered attention for its potential applications in obesity treatment and metabolic disorders. Research continues to explore its role in appetite regulation, energy expenditure, and potential therapeutic interventions aimed at enhancing satiety signals in overweight individuals.
CAS No.: 4682-03-5
CAS No.: 11002-90-7
CAS No.: 3562-75-2
CAS No.: 14680-51-4
CAS No.: 54061-45-9